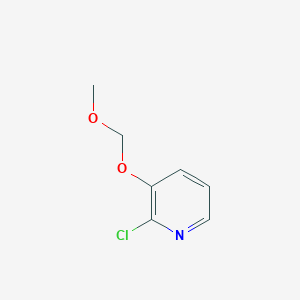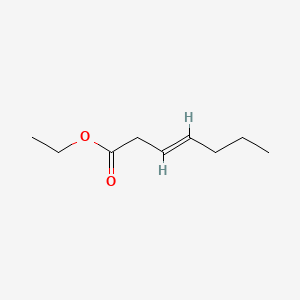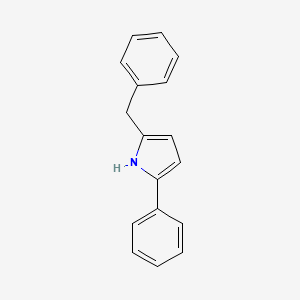
1,3-(Dichloro)-2-(3-chlorophenoxy)-5-trifluoromethylbenzene, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-(Dichloro)-2-(3-chlorophenoxy)-5-trifluoromethylbenzene, 90% (hereinafter referred to as “1,3-DCT-90”) is a synthetic organic compound that has recently been studied for multiple scientific applications. It is a colourless liquid with a boiling point of 139°C and a molecular weight of 293.53 g/mol. It has a high affinity for organic solvents, making it an ideal choice for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
1,3-DCT-90 has been studied for a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent for a range of organic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
1,3-DCT-90 has been studied for its ability to act as a Lewis acid, a Bronsted acid, and a Lewis base. As a Lewis acid, it can form complexes with electron-rich molecules, such as amines and alcohols. As a Bronsted acid, it can donate protons to electron-poor molecules, such as carboxylic acids. As a Lewis base, it can form complexes with electron-poor molecules, such as carbonyls and nitriles.
Biochemical and Physiological Effects
1,3-DCT-90 has been studied for its potential effects on biochemical and physiological processes. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and other compounds. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-DCT-90 has several advantages for laboratory experiments. It is highly soluble in a range of organic solvents, making it an ideal choice for a variety of reactions. It is also relatively stable, making it well-suited for long-term storage. However, it is also highly reactive, making it difficult to handle and dispose of safely.
Direcciones Futuras
1,3-DCT-90 has a wide range of potential applications in scientific research. Future research should focus on further exploring its potential as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent for a range of organic compounds. Additionally, research should focus on further exploring its potential biochemical and physiological effects, as well as its potential toxicity and environmental impact. Finally, research should focus on developing methods for safely handling and disposing of 1,3-DCT-90.
Métodos De Síntesis
1,3-DCT-90 can be synthesized using a two-step process. The first step involves the reaction of 3-chlorophenol with trifluoromethanesulfonic acid in anhydrous dimethylformamide (DMF) to form 3-chloro-2-(trifluoromethyl)phenol. The second step involves the reaction of the 3-chloro-2-(trifluoromethyl)phenol with an excess of dichlorodimethylsilane in anhydrous DMF to form 1,3-DCT-90.
Propiedades
IUPAC Name |
1,3-dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3O/c14-8-2-1-3-9(6-8)20-12-10(15)4-7(5-11(12)16)13(17,18)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVMKCRQFTECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605073 |
Source


|
| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55407-25-5 |
Source


|
| Record name | 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)
![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)


![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)






